molecular formula C6H11NS B1278957 1,1-Dimethylpropyl isothiocyanate CAS No. 597-97-7

1,1-Dimethylpropyl isothiocyanate

Cat. No. B1278957
CAS RN: 597-97-7
M. Wt: 129.23 g/mol
InChI Key: PUKGVWIYLYUQBU-UHFFFAOYSA-N
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Description

1,1-Dimethylpropyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and their biological activities. Although the provided papers do not directly discuss 1,1-Dimethylpropyl isothiocyanate, they provide insights into the chemistry of related isothiocyanates and their derivatives.

Synthesis Analysis

The synthesis of isothiocyanate derivatives can be complex, involving multiple steps and reagents. For instance, aryl isothiocyanates have been used to synthesize functionalized thiazoles and pyrimidine derivatives by reacting with dialkyl amino maleates, as described in one of the studies . Another study reports the synthesis of 2-(dimethylamino)-1,3-dithiocyanatopropane, a key intermediate for synthesizing a natural insecticide, by reacting 1-dimethylamino-2,3-dichloropropane with sodium thiocyanate . These methods highlight the versatility of isothiocyanates in chemical synthesis.

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds can be determined using techniques such as X-ray crystallography and electron diffraction. For example, the crystal structures of 2-(dimethylamino)-1,3-dithiocyanatopropane and its isomer were determined by X-ray single-crystal diffraction, revealing bond lengths and the presence of weak hydrogen bonds and van der Waals forces that stabilize the crystal structure . Similarly, the molecular structures of dimethylsilyl isocyanate and dimethylsilyl isothiocyanate were determined by electron diffraction in the gas phase, showing the presence of a single conformer with the NCX group eclipsing the Si–H bond of the dimethylsilyl group .

Chemical Reactions Analysis

Isothiocyanates participate in various chemical reactions, forming a wide range of products. For instance, the reaction of aryl isothiocyanates with lithio derivatives of pyrazoles can yield propanedithioamide and 1,2-dithiole derivatives . Additionally, isothiocyanates can be used as derivatization reagents in the determination of 1,1-dimethylhydrazine by forming 4-alkyl-1,1-dimethylthiosemicarbazides under mild conditions . These reactions demonstrate the reactivity of isothiocyanates and their utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives can be characterized using various spectroscopic and computational methods. NMR and HRMS spectroscopy are commonly used to characterize newly synthesized compounds . Theoretical studies, such as DFT and MP2 calculations, can be employed to investigate the thermodynamic properties of isothiocyanate derivatives . These studies provide valuable information on the stability and reactivity of isothiocyanate compounds.

Scientific Research Applications

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .

  • Antimicrobial Properties : Isothiocyanates have been found to have antimicrobial properties, making them useful in combating various bacterial and fungal infections .
  • Anti-inflammatory Properties : Isothiocyanates can help reduce inflammation, which is beneficial in the treatment of diseases such as arthritis .
  • Anticancer Properties : Isothiocyanates have been shown to have anticancer properties, making them a subject of interest in cancer research .
  • Synthetic Chemistry : Isothiocyanates are used as intermediates in organic synthesis due to their high and versatile reactivity .
  • Food Preservation : The antimicrobial nature of certain isothiocyanates makes them useful in food preservation .
  • Pharmaceutical Ingredients : Isothiocyanates are found in several pharmaceutical ingredients, contributing to their therapeutic effects .

Future Directions

Isothiocyanates, including 1,1-Dimethylpropyl isothiocyanate, have been studied extensively for their disease preventive and therapeutic effects . They have shown promise in the treatment of various forms of cancers and are being considered for larger human disease mitigation efforts . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .

properties

IUPAC Name

2-isothiocyanato-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS/c1-4-6(2,3)7-5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKGVWIYLYUQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208414
Record name Neopentyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethylpropyl isothiocyanate

CAS RN

597-97-7
Record name Neopentyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neopentyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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